N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

Catalog No.
S11580362
CAS No.
M.F
C14H23N3O
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C14H23N3O/c1-5-7-8-12(6-2)13(18)17-14-15-10(3)9-11(4)16-14/h9,12H,5-8H2,1-4H3,(H,15,16,17,18)

InChI Key

KTRCCVYVCNPHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC(=CC(=N1)C)C

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide is a synthetic organic compound characterized by its unique structure which includes a pyrimidine ring substituted at the 4 and 6 positions with methyl groups, alongside an amide functional group linked to a 2-ethylhexanamide moiety. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its biological activity.

Typical of amides and pyrimidines. Notably, it can undergo hydrolysis to form the corresponding carboxylic acid and amine under acidic or basic conditions. Additionally, it may engage in nucleophilic substitution reactions, particularly involving the carbonyl carbon of the amide group. The presence of the pyrimidine ring allows for potential electrophilic aromatic substitution reactions as well.

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. Studies suggest that compounds with similar structures often demonstrate inhibition against various bacterial strains and fungi, making them candidates for further pharmacological exploration. The pyrimidine core is known for its role in numerous biological processes, including enzyme inhibition and modulation of metabolic pathways.

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide can be achieved through several methods:

  • Condensation Reaction: The primary method involves the reaction of 4,6-dimethylpyrimidin-2-amine with 2-ethylhexanoyl chloride under basic conditions to form the desired amide.
  • Direct Amidation: Another approach is the direct amidation of 4,6-dimethylpyrimidin-2-carboxylic acid with 2-ethylhexanamine using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Multi-step Synthesis: A more complex synthesis may involve the preparation of intermediates that are subsequently converted into the final product through a series of reactions.

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial agents.
  • Agricultural Chemistry: As a fungicide or herbicide due to its biological activity against plant pathogens.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules.

Research into the interactions of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide with biological targets is crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Enzyme Inhibition: Investigating how this compound affects specific enzymes involved in metabolic pathways.
  • Binding Affinity: Assessing its binding affinity to various receptors or proteins that may mediate its biological effects.
  • Synergistic Effects: Exploring potential synergistic effects when combined with other antimicrobial agents.

Several compounds share structural similarities with N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide, including:

Compound NameStructure FeaturesUnique Aspects
4-Amino-6-methylpyrimidinePyrimidine ring with amino groupKnown for its role in synthesizing nucleosides
5-Methylpyrimidine-2-carboxylic acidCarboxylic acid substitution on pyrimidineExhibits different solubility and reactivity
N-(4-methylpyridin-2-yl)-butanamidePyridine instead of pyrimidineDifferent electronic properties affecting reactivity

The uniqueness of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide lies in its specific substitution pattern on the pyrimidine ring and the branched alkyl chain that enhances its lipophilicity and potentially its biological activity compared to other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.184112366 g/mol

Monoisotopic Mass

249.184112366 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types